molecular formula C11H7BrO2 B1330911 5-(4-Bromophenyl)furan-2-carbaldehyde CAS No. 20005-42-9

5-(4-Bromophenyl)furan-2-carbaldehyde

Cat. No.: B1330911
CAS No.: 20005-42-9
M. Wt: 251.08 g/mol
InChI Key: QRTAOOSYSVHQGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-(4-Bromophenyl)furfural is an aromatic aldehyde The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported that oxone oxidation of 5-(4-bromophenyl)furfural affords γ-keto carboxylic acid . This suggests that the compound may undergo oxidation reactions in biological systems, potentially interacting with its targets in its oxidized form.

Biochemical Pathways

Given its reported oxidation to γ-keto carboxylic acid , it may be involved in pathways related to aldehyde metabolism or oxidative stress

Result of Action

Given its reported oxidation to γ-keto carboxylic acid , it may induce changes at the molecular level, potentially affecting cellular functions

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(4-Bromophenyl)furan-2-carbaldehyde is typically synthesized through the reaction of benzoic acid with bromine. The process involves the following steps :

    Formation of Benzoate: Benzoic acid is reacted with phosphoric acid or pentaethyl phosphate to form a benzoate.

    Bromination: The benzoate is then reacted with bromine under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas (nitrogen or argon) at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-furfural: Similar structure but lacks the bromine atom.

    5-(2-Chlorophenyl)furfural: Contains a chlorine atom instead of bromine.

    5-(2-Nitrophenyl)furfural: Contains a nitro group instead of bromine.

Uniqueness

5-(4-Bromophenyl)furan-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Biological Activity

5-(4-Bromophenyl)furan-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H7BrO2C_{11}H_7BrO_2. It consists of a furan ring substituted at the 5-position by a bromophenyl group and an aldehyde group at the 2-position. The presence of the bromine atom enhances its reactivity, making it a subject of interest in synthetic organic chemistry and biological studies.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of furan derivatives have been explored extensively. A study on benzo[b]furan derivatives revealed that certain compounds exhibited significant antiproliferative activity against human cancer cell lines, suggesting that similar mechanisms may be applicable to this compound. Notably, compounds with structural similarities showed IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further investigation into the anticancer properties of this compound .

While specific mechanisms for this compound remain to be elucidated, it is hypothesized that the molecule's reactivity is influenced by both the electron-withdrawing nature of the aldehyde group and the electron-donating characteristics of the furan ring. This dual influence may enhance its interactions with biological targets, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth .

Synthesis Methods

Several methods exist for synthesizing this compound. These include:

  • Refluxing Brominated Phenols with Furfural : This method utilizes brominated phenols in the presence of furfural under reflux conditions to yield the desired product.
  • Electrophilic Aromatic Substitution : The furan ring can undergo electrophilic substitution reactions with brominated phenyl groups, facilitating the introduction of substituents at specific positions.

These synthetic routes highlight the compound's accessibility for further research and application development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
5-Phenylfuran-2-carbaldehyde Phenyl group at position 5Lacks halogen substitution; different reactivity
5-Chlorofuran-2-carbaldehyde Chlorine substituent at position 5Exhibits different electrophilic properties
5-(2-Bromophenyl)furan-2-carbaldehyde Bromine at position 2Different substitution pattern affects reactivity
5-(4-Methylphenyl)furan-2-carbaldehyde Methyl group at position 4Alters electronic properties compared to bromine

This comparison illustrates how variations in substituents can significantly influence biological activity and reactivity profiles.

Properties

IUPAC Name

5-(4-bromophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTAOOSYSVHQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347267
Record name 5-(4-Bromophenyl)furfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20005-42-9
Record name 5-(4-Bromophenyl)furfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)-2-furaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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